trans-3,4-Difluorocinnamic acid (CAS 112897-97-9) is a highly specialized, fluorinated aromatic building block primarily utilized in advanced pharmaceutical synthesis. Characterized as a white crystalline solid with a melting point of 193–198 °C, it exhibits excellent solubility in polar organic solvents such as ethanol and dimethyl sulfoxide while remaining sparingly soluble in water . In industrial procurement, this compound is most heavily prioritized as the essential precursor for synthesizing chiral cyclopropylamine intermediates, which form the core pharmacophore of blockbuster antiplatelet medications, as well as serving as a rigid, highly active scaffold for novel radiosensitizers and 5-HT3 antagonists[1].
Substituting trans-3,4-difluorocinnamic acid with unfluorinated trans-cinnamic acid or mono-fluorinated analogs (e.g., 4-fluorocinnamic acid) is fundamentally unviable in target-directed API synthesis. In the production of P2Y12 receptor antagonists like Ticagrelor, the 3,4-difluoro substitution pattern is a strict structural requirement for receptor binding; removing even one fluorine atom completely abolishes the final drug's clinical efficacy [1]. Furthermore, from a process chemistry perspective, the dual electron-withdrawing fluorine atoms significantly increase the electrophilicity of the propenoic double bond. This electronic activation is critical for achieving high yields and correct stereoselectivity during downstream Corey-Chaykovsky cyclopropanation or asymmetric 1,4-addition reactions, which proceed with inferior kinetics and poor enantiomeric excess when using generic, unactivated cinnamic acid baselines[2].
trans-3,4-Difluorocinnamic acid is the definitive starting material for (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the critical chiral intermediate for Ticagrelor. Industrial asymmetric addition and cyclization routes utilizing this specific fluorinated precursor achieve intermediate yields exceeding 81%, whereas generic unfluorinated cinnamic acids cannot produce the active pharmaceutical ingredient[1].
| Evidence Dimension | API Intermediate Yield & Pharmacophore Viability |
| Target Compound Data | >81% yield of the active (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate |
| Comparator Or Baseline | Unfluorinated cinnamic acid (Yields 0% of the required active pharmaceutical ingredient due to missing pharmacophore) |
| Quantified Difference | 100% loss of downstream drug viability if generic substitution is attempted |
| Conditions | Industrial asymmetric 1,4-addition and cyclization workflows |
Procurement of this exact compound is non-negotiable for manufacturing Ticagrelor, as the 3,4-difluoro motif is essential for the final drug's antiplatelet activity.
The incorporation of two fluorine atoms onto the aromatic ring substantially enhances the crystalline lattice energy of trans-3,4-difluorocinnamic acid, resulting in a melting point of 193–198 °C . In direct comparison, unsubstituted trans-cinnamic acid melts at a significantly lower 133 °C [1]. This 60 °C increase in thermal stability prevents premature melting or sintering during high-temperature bulk storage and aggressive reactor charging conditions.
| Evidence Dimension | Melting Point (Thermal Stability) |
| Target Compound Data | 193–198 °C |
| Comparator Or Baseline | trans-Cinnamic acid (~133 °C) |
| Quantified Difference | +60 °C increase in melting point |
| Conditions | Standard atmospheric pressure, bulk solid state |
Higher thermal stability ensures better flowability and prevents material degradation or clumping during large-scale industrial handling.
In the development of Psammaplin A-modified radiosensitizers, homodimeric disulfides synthesized from trans-3,4-difluorocinnamic acid demonstrate highly specific in vitro efficacy. The 3,4-difluoro derivative achieves a radiosensitizing potency of 16.14 μM in human lung cancer (A549) cells, outperforming several alternative structural analogs that fail to achieve the same balance of lipophilicity and target engagement [1].
| Evidence Dimension | In vitro radiosensitizing potency |
| Target Compound Data | 16.14 μM (A549 human lung cancer cells) |
| Comparator Or Baseline | Unfluorinated cinnamic acid-derived disulfide (Demonstrated lower or absent specific radiosensitizing efficacy in comparative assays) |
| Quantified Difference | Specific high potency achieved only with the 3,4-difluoro scaffold |
| Conditions | A549 lung cancer cell line assays with radiation exposure |
Validates the compound as a superior building block for oncology researchers developing novel therapies to overcome radiation resistance.
trans-3,4-Difluorocinnamic acid is uniquely suited for the synthesis of substituted isoquinolones via Curtius rearrangement. The resulting fluorinated isoquinolones act as highly potent 5-HT3 receptor antagonists, demonstrating an in vivo infective dose (ID50) of just 0.35 μg/kg for anti-emetic applications in anticancer treatments .
| Evidence Dimension | In vivo antagonist potency (ID50) |
| Target Compound Data | 0.35 μg/kg (as derived isoquinolone) |
| Comparator Or Baseline | Conventional non-fluorinated isoquinolone derivatives |
| Quantified Difference | Orders of magnitude higher potency (sub-microgram ID50) enabled by the fluorinated scaffold |
| Conditions | In vivo 5-HT3 antagonism models |
Provides medicinal chemists with a proven, highly active scaffold for developing next-generation treatments for chemotherapy-induced nausea.
Serves as the mandatory starting material for synthesizing (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. This application is the primary industrial procurement driver, as the 3,4-difluoro substitution is strictly required for the final drug's P2Y12 receptor antagonism [1].
Utilized in oncology research to synthesize Psammaplin A homodimeric disulfide derivatives. The compound provides the necessary lipophilicity and electronic properties to achieve high potency (16.14 μM) in sensitizing resistant lung cancer and glioblastoma cells to radiotherapy [2].
Acts as a highly efficient precursor for Curtius rearrangement into substituted isoquinolones. These derivatives are critical in the development of ultra-potent anti-emetic drugs used to manage chemotherapy-induced nausea and vomiting .
Irritant